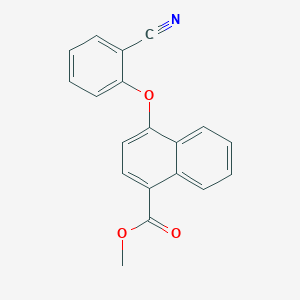
Methyl 4-(2-cyanophenoxy)naphthalene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-cyanophenoxy)naphthalene-1-carboxylate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring system substituted with a methyl ester group at the 1-position and a 2-cyanophenoxy group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-cyanophenoxy)naphthalene-1-carboxylate typically involves the reaction of 4-hydroxy-1-naphthoic acid with 2-cyanophenol in the presence of a suitable esterification agent. The reaction is carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-(2-cyanophenoxy)naphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Amino-naphthalene derivatives.
Substitution: Naphthalene-1-carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(2-cyanophenoxy)naphthalene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Methyl 4-(2-cyanophenoxy)naphthalene-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The naphthalene ring system provides a rigid framework that can facilitate binding to proteins or other biomolecules. The ester group can undergo hydrolysis, releasing the active carboxylic acid moiety, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(2-hydroxyphenoxy)naphthalene-1-carboxylate: Similar structure but with a hydroxyl group instead of a cyano group.
Methyl 4-(2-methoxyphenoxy)naphthalene-1-carboxylate: Similar structure but with a methoxy group instead of a cyano group.
Methyl 4-(2-aminophenoxy)naphthalene-1-carboxylate: Similar structure but with an amino group instead of a cyano group.
Uniqueness: Methyl 4-(2-cyanophenoxy)naphthalene-1-carboxylate is unique due to the presence of the cyano group, which imparts distinct reactivity and potential biological activity. The cyano group can participate in a variety of chemical reactions, making this compound versatile for different applications.
Eigenschaften
Molekularformel |
C19H13NO3 |
|---|---|
Molekulargewicht |
303.3 g/mol |
IUPAC-Name |
methyl 4-(2-cyanophenoxy)naphthalene-1-carboxylate |
InChI |
InChI=1S/C19H13NO3/c1-22-19(21)16-10-11-18(15-8-4-3-7-14(15)16)23-17-9-5-2-6-13(17)12-20/h2-11H,1H3 |
InChI-Schlüssel |
CNQKUDYOZQMXLQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C2=CC=CC=C21)OC3=CC=CC=C3C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



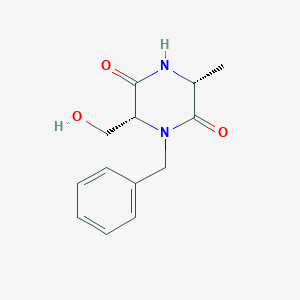
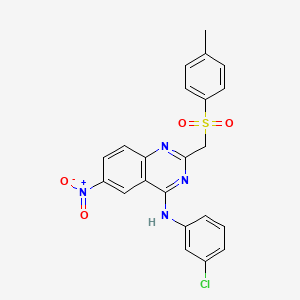
![[2-(2-Methylsulfonylphenyl)-1,5-naphthyridin-3-yl]methanol](/img/structure/B13887309.png)
![4-(1H-pyrrolo[2,3-c]pyridin-3-yl)butan-2-one](/img/structure/B13887330.png)
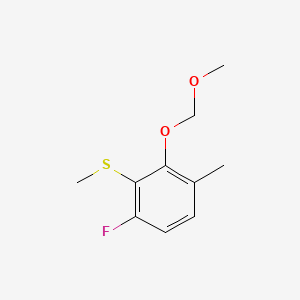
![tert-Butyl 6-oxa-2,9-diazaspiro[3.6]decane-2-carboxylate](/img/structure/B13887337.png)
![2-[3-(6-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinoline](/img/structure/B13887345.png)
![1-Methylethyl 3-chloro-4-[(1-methylethyl)oxy]benzoate](/img/structure/B13887354.png)
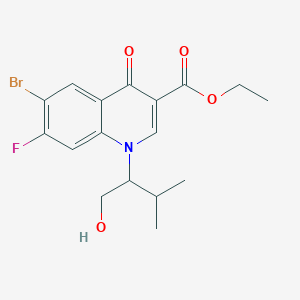
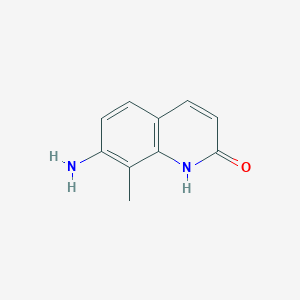
![[5-(Methylcarbamoyl)pyridin-2-yl]boronic acid](/img/structure/B13887370.png)
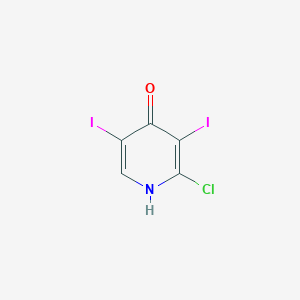
![5-Bromo-3-[(4-methylphenyl)methyl]pyrimidin-4-one](/img/structure/B13887373.png)
